molecular formula C9H18N2O B1592417 1-(Oxan-4-yl)piperazine CAS No. 398137-19-4

1-(Oxan-4-yl)piperazine

Cat. No. B1592417
M. Wt: 170.25 g/mol
InChI Key: GWNSHRCBWQEQPK-UHFFFAOYSA-N
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Patent
US07112594B2

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthetic Example 10 using 1-ethoxycarbonylpiperazine (50 g) and 2,3,5,6-tetrahydropyran-4-one (34 g), the title compound (21 g) was obtained. boiling point: 95-100° C./5 mmHg
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=O)C.[O:12]1[CH2:17][CH2:16]C(=O)[CH2:14][CH2:13]1>>[O:12]1[CH2:17][CH2:16][CH:4]([N:6]2[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]2)[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)OC(=O)N1CCNCC1
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
O1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction and treatment in the same manner as

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.